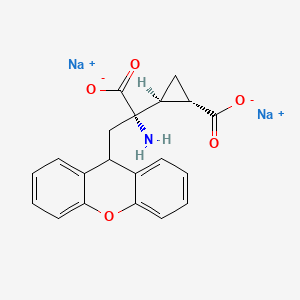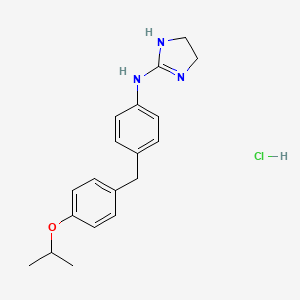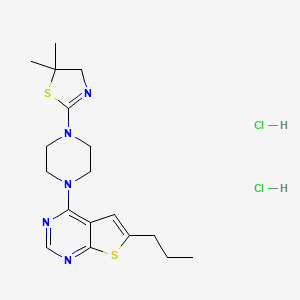
Cell Activation Cocktail 500X
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Contains the following compounds: Monensin sodium salt (1.5 mM), Phorbol 12-myristate 13-acetate (0.0405 mM) and Ionomycin calcium salt (0.67 mM). Cocktail is provided as 1 ml of 500X concentrate in ethanol.
Aplicaciones Científicas De Investigación
High Hydrostatic Pressure Protection in Pectinase Cocktails : The use of enzyme cocktails, including pectinase, is prominent in the production of commercial apple juice. Research demonstrates that high hydrostatic pressure can protect these enzyme cocktails from thermal inactivation, highlighting the potential for enhancing the stability and efficiency of such enzyme mixtures in food processing applications (Tomlin et al., 2013).
Dendritic Cells and Clinical Grade Immune Responses : In immunology, dendritic cells treated with certain maturation cocktails, including cytokines and ligands, can produce biologically active IL-12p70. This facilitates optimal T cell activation and supports the development of CD8+ cytotoxic T lymphocytes, offering insights for large-scale cancer vaccine development (Zobywalski et al., 2007).
Cytochrome P450 Induction Assessment : Research utilizing a cocktail of P450 substrate probes in an immortalized human hepatocyte cell line has demonstrated the utility of such approaches in assessing major P450 enzymes' induction. This insight is crucial in drug metabolism and disposition studies (Youdim et al., 2007).
Inhibition of Nuclear Protein Import by Hydrogen Peroxide : Studies using a cytosolic nuclear import cocktail treated with H2O2 show that it can inhibit nuclear protein import. This effect is mediated by the activation of the MAP kinase, revealing important mechanisms in cellular responses to oxidative stress (Czubryt et al., 2000).
Immunomagnetic Isolation of Human Naïve T Cells : The use of antibody cocktails for the efficient isolation of untouched human naïve T cells from blood samples demonstrates the importance of specific cell isolation techniques in foundational research into infectious diseases, cancer, and transplantation (Ewen et al., 2018).
Efficient Quantification of Immune Cells in Human Blood : Innovative antibody cocktails have been developed for the efficient analysis of innate immune cells and T cell subsets in human blood. This approach is crucial in clinical trials of vaccines and therapies for cancer, trauma, autoimmune, and infectious diseases (Draxler et al., 2017).
Inhibition and Deactivation in Enzymatic Hydrolysis : Research on the effects of ionic liquids on enzyme cocktails used in cellulose hydrolysis reveals important considerations for biocatalyst inhibition and deactivation, contributing to more efficient biofuel production processes (Nemestóthy et al., 2017).
Promoting Cell Reprogramming for Tissue Regeneration : A study found that a combination of small chemical compounds, including drug cocktails, can promote cell reprogramming in vitro, thereby improving liver regeneration and function after acute injuries. This suggests a novel strategy for regenerative medicine (Tang & Cheng, 2017).
Inducing Inflammatory Cytokines in Dendritic Cells : Research on dendritic cells treated with novel TLR-agonist and cytokine-based cocktails highlights the potential for therapeutic intervention in inflammatory diseases by targeting dendritic cells to suppress their maturation into an inflammatory phenotype (Jensen & Gad, 2010).
Inhibition of Intimal Thickening after Vascular Injury : A study utilizing a cocktail of vascular endothelial growth factor and cyclic RGD peptide demonstrated its ability to inhibit neointima formation and accelerate re-endothelialization following vascular injury. This approach could be pivotal in treating restenosis and stimulating revascularization (Li et al., 2016).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)


